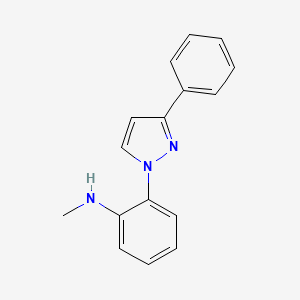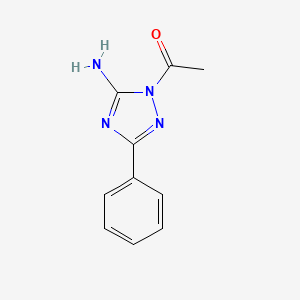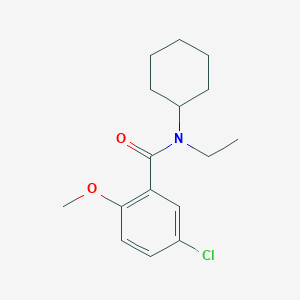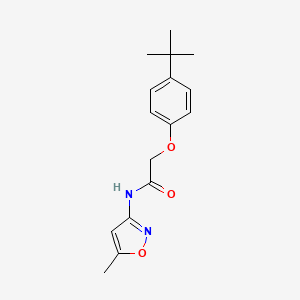
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone (DBHQ-TSC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHQ-TSC is a derivative of 2,6-di-tert-butyl-4-hydroxyphenyl-methyl-4-methyl-2,5-cyclohexadienone (DBHQ), which is a well-known antioxidant. DBHQ-TSC has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is not fully understood. However, it is believed that the compound exerts its biological activities through its ability to chelate metal ions and scavenge free radicals. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been shown to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to inhibit the replication of viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized using various methods. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
There are several future directions for the study of 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone. One direction is to further investigate its mechanism of action and optimize its biological activity. Another direction is to study its potential applications in other fields, such as material science and environmental science. Additionally, the development of new synthesis methods for 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone could lead to the discovery of new derivatives with improved biological activities.
Métodos De Síntesis
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been synthesized using different methods, including a one-pot reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot reaction involves the reaction of DBHQ with thiosemicarbazide and a reducing agent in the presence of a catalyst. The microwave-assisted synthesis method involves the reaction of DBHQ with thiosemicarbazide in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis method involves the reaction of DBHQ with thiosemicarbazide in the absence of a solvent and a catalyst.
Aplicaciones Científicas De Investigación
2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities. 2,6-di-tert-butylbenzo-1,4-quinone 4-thiosemicarbazone has also been studied for its potential use as a chelating agent and as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-14(2,3)10-7-9(17-18-13(16)20)8-11(12(10)19)15(4,5)6/h7-8,19H,1-6H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSQOHUFCISKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)

![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)



![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)

